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Medroxyprogesterone acetate (MPA) is a synthetic progestin widely utilized in clinical settings

for contraception and hormone replacement therapy. While its primary therapeutic action is

mediated through the progesterone receptor (PR), MPA is known to exhibit cross-reactivity with

other steroid receptors, including the androgen receptor (AR), glucocorticoid receptor (GR),

and mineralocorticoid receptor (MR). This off-target activity can lead to a range of side effects

and underlines the importance of a thorough understanding of its complete pharmacological

profile. This guide provides a comparative analysis of MPA's binding affinity and functional

activity across these steroid receptors, supported by experimental data and detailed

methodologies.

Comparative Analysis of Receptor Binding and
Functional Activity
The cross-reactivity of MPA with various steroid receptors has been quantified through in vitro

competitive binding assays and functional reporter gene assays. Binding affinity is typically

expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50),

while functional activity is often reported as the half-maximal effective concentration (EC50)

and the maximum response (Emax).

Below is a summary of the quantitative data on the interaction of Medroxyprogesterone Acetate

with the Progesterone Receptor and other key steroid hormone receptors.
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Receptor
Binding Affinity (Ki
or RBA)

Functional Activity
(EC50)

Nature of Effect

Progesterone

Receptor (PR)
High Affinity Potent Agonist Primary Target

Androgen Receptor

(AR)
3.6 nM (Ki) ~65.6 nM Agonist/Antagonist

Glucocorticoid

Receptor (GR)

42% RBA (vs.

Dexamethasone)
~31.9 nM Agonist

Mineralocorticoid

Receptor (MR)
Lower Affinity Weak Antagonist Weak Interaction

Estrogen Receptor

(ER)
Negligible

Devoid of significant

activity

No significant

interaction

RBA: Relative Binding Affinity. The RBA of the native ligand for its receptor is considered 100%.

The data indicates that while MPA has the highest affinity for its target progesterone receptor, it

also demonstrates significant binding and functional activity at the androgen and glucocorticoid

receptors. Its interaction with the mineralocorticoid receptor is comparatively weak and appears

to be antagonistic in nature. Most studies indicate that MPA is apparently devoid of significant

estrogenic activity.

Signaling Pathways and Experimental Workflows
The interaction of MPA with multiple steroid receptors initiates complex signaling cascades.

The following diagrams illustrate the general signaling pathway of MPA and a typical workflow

for assessing steroid receptor cross-reactivity.
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Caption: MPA signaling and cross-reactivity with steroid receptors.
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To cite this document: BenchChem. [Medroxyprogesterone Acetate: A Comparative Guide to
Steroid Receptor Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13405360#cross-reactivity-of-medroxy-progesterone-
acetate-with-other-steroid-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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